molecular formula C17H19N3O2S B2529741 N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946371-83-1

N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2529741
CAS No.: 946371-83-1
M. Wt: 329.42
InChI Key: XNMSCCZBDHOWGZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a chemical compound featuring a cyclopentapyrimidinone core structure, a scaffold of significant interest in medicinal chemistry research. This acetamide derivative is presented as a high-purity chemical tool for investigative purposes. While specific biological data for this exact compound is limited in the scientific literature, its core structure is related to other cyclopenta[d]pyrimidin-4-yl derivatives that are the subject of ongoing scientific investigation . Researchers may find value in exploring its potential as a building block for the synthesis of novel molecules or in probing its interactions within biological systems. The mechanism of action for this specific entity is not currently defined and represents an area for empirical investigation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate care and conduct their own thorough experimentation to determine its specific properties and research applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-5-3-7-13(11(10)2)18-15(21)9-23-16-12-6-4-8-14(12)19-17(22)20-16/h3,5,7H,4,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSCCZBDHOWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopenta[d]pyrimidine core linked to a dimethylamino propyl side chain and a dimethylphenyl acetamide group. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H30N4O2S
Molecular Weight 414.57 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of cyclopenta[d]pyrimidines showed promising results in inhibiting cell proliferation and inducing cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Preliminary tests against bacterial strains (e.g., E. coli and S. aureus) revealed that the compound exhibited moderate antibacterial activity.
  • Mechanism : It is hypothesized that the sulfur atom in the structure may play a crucial role in disrupting bacterial cell wall synthesis.

Pharmacological Studies

Pharmacological assessments have been conducted to evaluate the safety and efficacy of this compound:

Study Type Findings
Toxicity Tests Acute toxicity studies suggest a favorable safety profile with no significant adverse effects at therapeutic doses.
Bioavailability Research indicates reasonable bioavailability; however, further studies are needed to optimize formulation for clinical use.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound Biological Activity Unique Features
Cyclopenta[d]pyrimidine DerivativesAnticancer and antimicrobial effectsStructural similarity but different side chains affecting potency
Dimethylamino Propyl DerivativesVariable efficacy against different pathogensFocus on side chain modifications for enhanced activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Notes
N-(2,3-dimethylphenyl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide Cyclopenta[d]pyrimidin-2-one 2,3-dimethylphenyl, sulfanyl acetamide ~356.4 (estimated) N/A Hypothetical lipophilicity due to dimethylphenyl; sulfanyl bridge for H-bonding
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (, Compound 24) Cyclopenta[4,5]thieno[2,3-d]pyrimidine Phenoxy, acetamide 326.0 197–198 Lower molecular weight; thieno-pyrimidine fusion may reduce planarity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidin-2-one 2,3-dichlorophenyl, methyl, thio 344.21 230 Higher melting point due to dichloro substituents; Cl atoms may enhance binding to hydrophobic pockets
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Pyrimido[5,4-b]indole 4-ethoxyphenyl, dimethylphenyl 536.7 (CAS data) N/A Ethoxy group increases solubility; indole fusion may improve π-π stacking

Structural and Functional Insights

  • Core Heterocycle Variations: The cyclopenta[d]pyrimidinone core in the target compound offers a rigid, planar structure conducive to intercalation or enzyme binding. In contrast, thieno-pyrimidine () introduces sulfur atoms that might alter electronic properties .
  • Substituent Effects :

    • 2,3-Dimethylphenyl vs. 2,3-dichlorophenyl : The dimethyl group increases lipophilicity, while chlorine atoms () provide electronegativity and steric bulk, possibly improving target selectivity .
    • Sulfanyl vs. Thio Bridges : Both groups facilitate hydrogen bonding, but the sulfanyl acetamide in the target compound may offer greater conformational flexibility compared to the thioether in .
  • Physicochemical Properties :

    • The higher melting point (230°C) of the dichlorophenyl derivative () suggests stronger crystal lattice interactions, likely due to halogen bonding .
    • The ethoxyphenyl group in ’s compound could enhance aqueous solubility, a critical factor in drug bioavailability .

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